molecular formula C19H21NO5 B2927025 {[(2-METHYLPHENYL)METHYL]CARBAMOYL}METHYL 3,4-DIMETHOXYBENZOATE CAS No. 1524716-70-8

{[(2-METHYLPHENYL)METHYL]CARBAMOYL}METHYL 3,4-DIMETHOXYBENZOATE

Cat. No.: B2927025
CAS No.: 1524716-70-8
M. Wt: 343.379
InChI Key: OKKUJHXEIVKOJM-UHFFFAOYSA-N
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Description

{[(2-METHYLPHENYL)METHYL]CARBAMOYL}METHYL 3,4-DIMETHOXYBENZOATE is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines a carbamoyl group with a dimethoxybenzoate moiety, making it an interesting subject for research in chemistry, biology, and medicine.

Preparation Methods

The synthesis of {[(2-METHYLPHENYL)METHYL]CARBAMOYL}METHYL 3,4-DIMETHOXYBENZOATE typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the reaction of 3,4-dimethoxybenzoic acid with an appropriate carbamoyl chloride derivative under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

{[(2-METHYLPHENYL)METHYL]CARBAMOYL}METHYL 3,4-DIMETHOXYBENZOATE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles like hydroxide ions or amines replace specific functional groups.

    Hydrolysis: Under acidic or basic conditions, the ester bond in the compound can be hydrolyzed to yield the corresponding carboxylic acid and alcohol.

Scientific Research Applications

{[(2-METHYLPHENYL)METHYL]CARBAMOYL}METHYL 3,4-DIMETHOXYBENZOATE has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of {[(2-METHYLPHENYL)METHYL]CARBAMOYL}METHYL 3,4-DIMETHOXYBENZOATE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular signaling pathways, ultimately affecting various biological processes.

Comparison with Similar Compounds

{[(2-METHYLPHENYL)METHYL]CARBAMOYL}METHYL 3,4-DIMETHOXYBENZOATE can be compared with other similar compounds, such as:

    This compound: This compound shares a similar structure but may have different functional groups or substituents, leading to variations in chemical reactivity and biological activity.

    This compound: Another related compound with slight modifications in the molecular structure, which can result in different pharmacological properties.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

[2-[(2-methylphenyl)methylamino]-2-oxoethyl] 3,4-dimethoxybenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO5/c1-13-6-4-5-7-15(13)11-20-18(21)12-25-19(22)14-8-9-16(23-2)17(10-14)24-3/h4-10H,11-12H2,1-3H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKKUJHXEIVKOJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CNC(=O)COC(=O)C2=CC(=C(C=C2)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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